

Application Note: Mass Spectrometry Analysis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

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Compound of Interest

Compound Name: *L-Methionyl-N5-(diaminomethylidene)-L-ornithine*

Cat. No.: B1344372

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Abstract

This document provides a detailed protocol for the quantitative analysis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers in drug development and metabolism studies who require a robust and sensitive assay for this novel dipeptide analog. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, predicted fragmentation patterns and potential metabolic pathways are discussed to aid in data interpretation and further research.

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a synthetic dipeptide containing methionine and a modified ornithine residue. The presence of the diaminomethylidene group, a guanidino-like moiety, suggests potential interactions with enzymes involved in arginine and ornithine metabolism. Accurate quantification of this compound in biological systems is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a

sensitive and specific HILIC-LC-MS/MS method for the determination of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of the analyte from plasma samples.

Materials:

- Human plasma (or other biological matrix)
- L-Methionyl-N5-(diaminomethylidene)-L-ornithine certified reference standard
- Stable isotope-labeled internal standard (SIL-IS), if available (e.g., $^{13}\text{C}_5$, $^{15}\text{N}_2$ - L-Methionyl-N5-(diaminomethylidene)-L-ornithine)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Spike 100 μL of plasma with the internal standard solution.
- Add 400 μL of cold ACN containing 0.1% FA to the plasma sample.
- Vortex vigorously for 1 minute to precipitate proteins.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C .

- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% ACN, 5% water with 0.1% FA).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

- High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

LC Parameters:

Parameter	Value
Column	HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	95% B to 50% B over 5 minutes, then return to 95% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry

Instrumentation:

- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Predicted):

Since no direct experimental data for the target analyte is available, the following parameters are predicted based on the analysis of similar guanidino-containing dipeptides.

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The exact mass of L-Methionyl-N5-(diaminomethylidene)-L-ornithine (C₁₁H₂₃N₅O₃S) is 321.1522. The protonated molecule [M+H]⁺ would have a mass of approximately 322.16.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
L-Methionyl-N5-(diaminomethylidene)-L-ornithine	322.2	132.1 (Ornithine immonium ion)	20
L-Methionyl-N5-(diaminomethylidene)-L-ornithine	322.2	147.1 (Methionine-related fragment)	15
SIL-Internal Standard	(Varies)	(Varies)	(To be optimized)

Note: These are predicted transitions and require experimental verification.

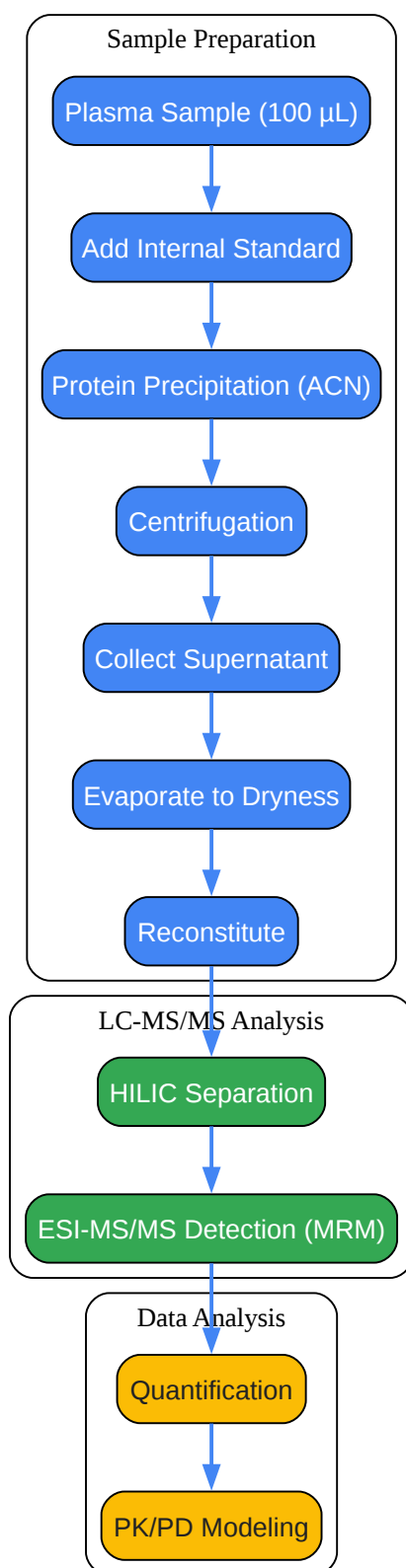
Data Presentation

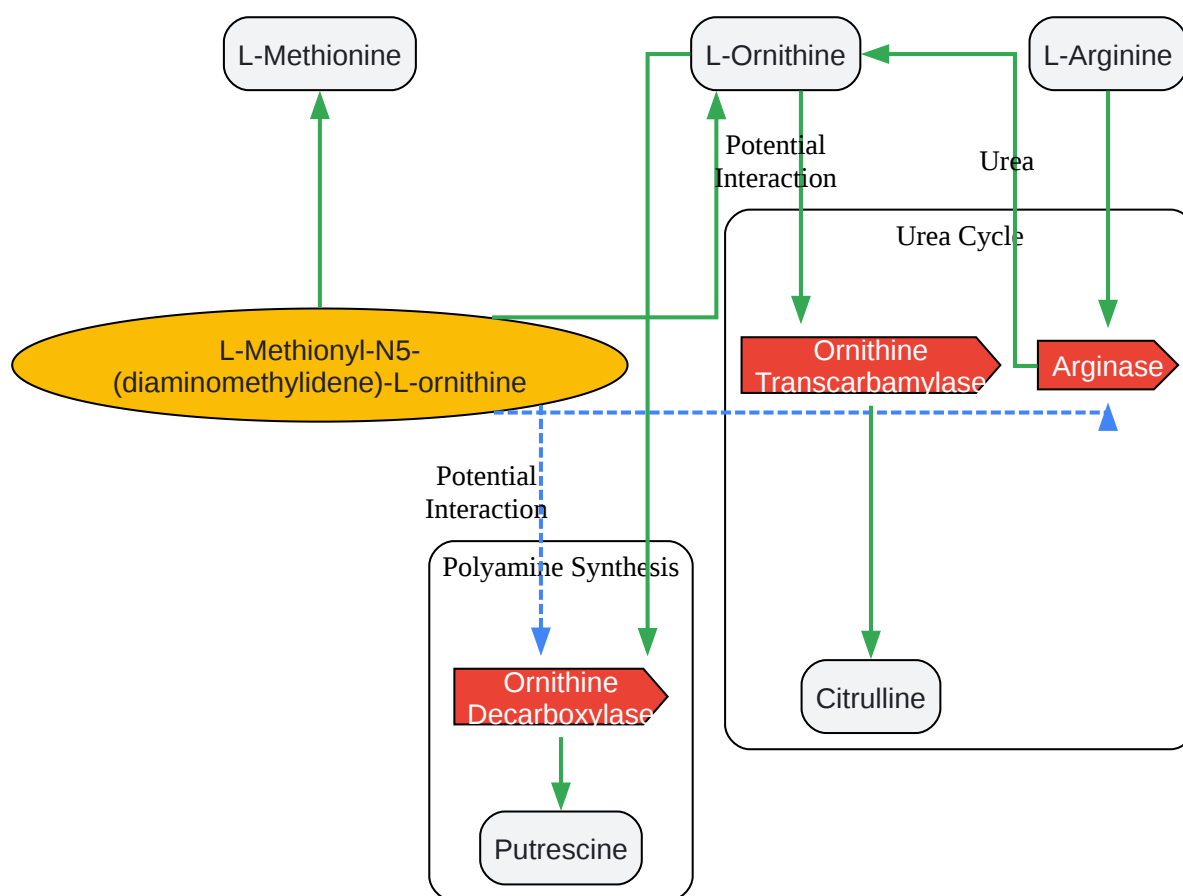
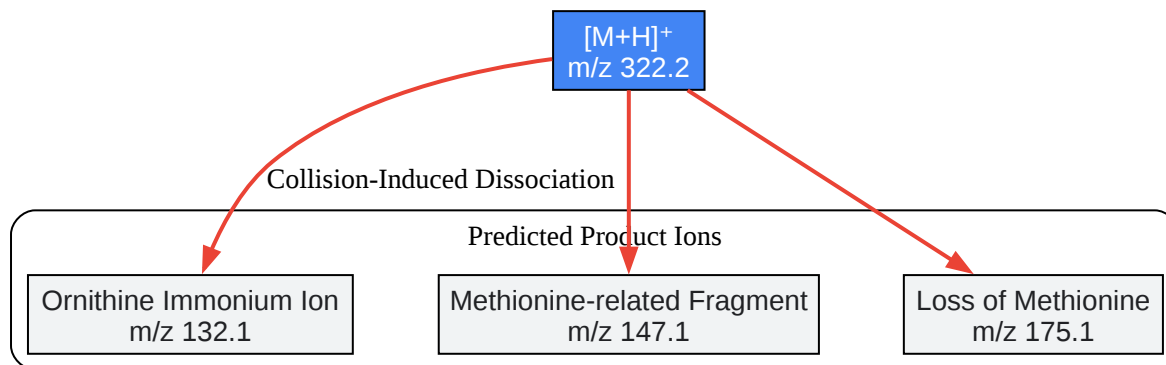
Table 1: Predicted Quantitative Mass Spectrometry Parameters

Parameter	L-Methionyl-N5-(diaminomethylidene)-L-ornithine
Precursor Ion (m/z)	322.2
Primary Product Ion (m/z)	132.1
Secondary Product Ion (m/z)	147.1
Predicted Retention Time (min)	~ 3.5
Limit of Quantification (LOQ)	To be determined
Linear Dynamic Range	To be determined

Visualizations

Experimental Workflow





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